N-(2,6-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
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Description
N-(2,6-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S2 and its molecular weight is 530.66. The purity is usually 95%.
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Biological Activity
N-(2,6-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H24N2O3S with a molecular weight of approximately 408.52 g/mol. Its structure features a thiazine core linked to a dimethylphenyl group and a benzyl moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Certain derivatives of thiazine compounds have shown promising antiproliferative effects in cancer cell lines.
- Anti-inflammatory Effects : Compounds structurally related to thiazines have been reported to inhibit inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Some thiazine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to the compound's anticancer and anti-inflammatory effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Inhibits TNF-alpha production |
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of thiazine derivatives against various pathogens. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.
-
Anticancer Study :
- In vitro assays demonstrated that derivatives with similar structures could reduce cell viability in breast cancer cell lines by over 70% at 10 µM concentration.
-
Inflammatory Response Study :
- An investigation into the anti-inflammatory properties revealed that compounds could significantly reduce the production of pro-inflammatory cytokines in macrophage models.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-18-8-6-11-21(14-18)16-32-23-13-5-4-12-22(23)27-24(37(32,34)35)15-29-28(31-27)36-17-25(33)30-26-19(2)9-7-10-20(26)3/h4-15H,16-17H2,1-3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIELXEKGTRSPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.